molecular formula C5H7F2NO2 B13655169 (1S,3R)-3-(Aminomethyl)-2,2-difluorocyclopropanecarboxylic acid

(1S,3R)-3-(Aminomethyl)-2,2-difluorocyclopropanecarboxylic acid

Cat. No.: B13655169
M. Wt: 151.11 g/mol
InChI Key: TXSUTDIZPLMVSK-UHFFFAOYSA-N
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Description

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid is a compound of interest in various fields of scientific research due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a difluorocyclopropane derivative with an aminomethylating agent under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The difluorocyclopropane moiety can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    2,2-difluorocyclopropane-1-carboxylic acid: Lacks the aminomethyl group but shares the cyclopropane and difluoro features.

    Aminomethylbenzoic acid: Contains an aminomethyl group but differs in the aromatic ring structure.

Uniqueness

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, difluoro substitution, and aminomethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H7F2NO2

Molecular Weight

151.11 g/mol

IUPAC Name

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10)

InChI Key

TXSUTDIZPLMVSK-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C1(F)F)C(=O)O)N

Origin of Product

United States

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